molecular formula C10H17N5 B1434057 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine CAS No. 1702716-18-4

2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine

Cat. No. B1434057
CAS RN: 1702716-18-4
M. Wt: 207.28 g/mol
InChI Key: FCUFTICGJSFUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine, also known as MPAM, is a chemical compound with potential applications in scientific research. It is a pyrimidine-based compound that has been synthesized and studied for its potential as a therapeutic agent.

Mechanism of Action

2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine selectively binds to the adenosine A2A receptor, which is a G protein-coupled receptor. This binding activates the receptor and triggers a cascade of intracellular signaling pathways. The exact mechanism of action of 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine is still being studied, but it is believed to modulate the activity of certain proteins and enzymes that are downstream of the adenosine A2A receptor.
Biochemical and Physiological Effects:
2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects in different tissues and organs. It has been shown to increase the release of dopamine in the brain, which is involved in the regulation of mood, motivation, and reward. 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine has also been shown to improve cognitive function and memory in animal models. In addition, it has been shown to have anti-inflammatory effects in certain tissues and organs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine in lab experiments is its selectivity for the adenosine A2A receptor. This allows researchers to study the function of this receptor without interfering with other signaling pathways. Another advantage is its well-defined mechanism of action, which allows for more precise experiments. However, one limitation of using 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine. One area of research is the development of more potent and selective analogs of 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine that can be used in therapeutic applications. Another area of research is the study of the role of the adenosine A2A receptor in different diseases, such as Parkinson's disease and cancer. Finally, the use of 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine in combination with other drugs or therapies is an area of research that has potential for improving treatment outcomes.

Scientific Research Applications

2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine has potential applications in scientific research as a tool for studying the function of certain proteins and enzymes. It has been shown to selectively bind to the adenosine A2A receptor, which is involved in a variety of physiological processes. 2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine can be used to study the role of this receptor in different tissues and organs, as well as its potential as a therapeutic target for various diseases.

properties

IUPAC Name

2-[[methyl(pyrrolidin-3-yl)amino]methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-15(8-2-4-12-6-8)7-10-13-5-3-9(11)14-10/h3,5,8,12H,2,4,6-7H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUFTICGJSFUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CC(=N1)N)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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